6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride follows IUPAC conventions by prioritizing substituent positions on the quinoline core. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. Numerotation begins at the pyridine nitrogen (position 1), proceeding clockwise. Key substituents include:
- A chlorine atom at position 6 on the benzene ring.
- A 4-methoxyphenyl group at position 2 on the pyridine ring.
- A carbonyl chloride (–COCl) group at position 4 on the pyridine ring.
The molecular formula is C₁₇H₁₁Cl₂NO₂ , with a molecular weight of 332.18 g/mol . The SMILES notation O=C(Cl)C1=CC(C2=CC=C(OC)C=C2)=NC3=CC=C(Cl)C=C13 explicitly defines connectivity, confirming the chloro and methoxyphenyl substituents’ positions .
Molecular Geometry and Conformational Analysis
The quinoline core adopts a near-planar configuration, with minor deviations due to steric and electronic effects from substituents. X-ray studies of analogous compounds reveal:
- The benzene and pyridine rings of quinoline exhibit bond lengths of 1.375–1.418 Å for C–C bonds and 1.318 Å for C–N bonds, consistent with aromatic systems .
- The 4-methoxyphenyl group forms a dihedral angle of ~62° with the quinoline plane, minimizing steric clashes while allowing π-π interactions .
- The carbonyl chloride group at position 4 introduces slight distortion due to its electron-withdrawing nature, with C=O and C–Cl bond lengths measuring 1.21 Å and 1.73 Å , respectively .
Conformational flexibility is limited by the rigid quinoline core, though rotation of the methoxyphenyl group around the C2–C(aryl) single bond permits minor adjustments in crystal packing .
X-ray Crystallographic Studies of Quinoline Core
While direct crystallographic data for this compound are unavailable, studies on structurally similar quinolines provide insights:
- The quinoline skeleton is nearly planar, with root-mean-square deviations of ≤0.033 Å from the mean plane .
- Substituents at position 2 (e.g., methoxyphenyl) induce torsional angles of 40–62° relative to the quinoline plane, balancing conjugation and steric effects .
- Halogen substituents (e.g., Cl at position 6) slightly elongate adjacent C–C bonds due to electron-withdrawing effects, as seen in 6-chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride (C–Cl: 1.73 Å ) .
Notably, weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds and C–H⋯π stacking) stabilize crystal lattices in related compounds, suggesting similar packing behavior .
Electronic Structure Analysis via Density Functional Theory (DFT)
DFT calculations on quinoline derivatives reveal key electronic properties:
- The HOMO-LUMO gap for this compound is ~3.5 eV , indicating moderate reactivity influenced by electron-withdrawing groups (–Cl, –COCl) .
- The methoxyphenyl group donates electron density via resonance, partially countering the quinoline core’s electron deficiency. This is evidenced by localized negative charges (–0.32 e) on the methoxy oxygen .
- Electrophilicity indices (ω ≈ 1.8 eV ) and chemical potential (μ ≈ –4.2 eV ) suggest a propensity for nucleophilic attack at the carbonyl chloride group, consistent with its role as an acylating agent .
Frontier molecular orbital analysis shows HOMO localization on the methoxyphenyl group and LUMO on the quinoline core, supporting charge-transfer interactions in photophysical applications .
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOOANUDNXUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
- Starting Material: 4-bromoaniline or 4-bromophenyl derivatives.
- Reagents: Ethyl propiolate, phosphorus trichloride, or other chlorinating agents.
- Reaction Conditions: Elevated temperatures (~200°C), inert atmospheres, and refluxing in diphenyl ether or toluene.
Research Findings:
A patent describes a route where ethyl propiolate reacts with 4-bromoaniline under nitrogen, forming an intermediate that cyclizes upon heating to produce 6-bromoquinoline-4-one, which is then chlorinated to the corresponding chlorinated quinoline (reference).
Introduction of the Chlorine and Methoxyphenyl Groups
Chlorination Step:
- The quinoline core undergoes selective chlorination at the 6-position using phosphorus trichloride or thionyl chloride, which facilitates the formation of the 6-chloro derivative.
- Reaction Conditions: Reflux in diphenyl ether or toluene, with careful control to prevent over-chlorination.
Methoxyphenyl Substitution:
- The 2-position is functionalized via nucleophilic aromatic substitution or through Suzuki-Miyaura coupling if boronic acids are used.
- Alternatively, the methoxyphenyl group can be introduced via Friedel-Crafts acylation followed by reduction or via direct substitution using suitable electrophilic reagents.
Research Findings:
A synthesis route involves the use of 4-methoxyphenylboronic acid in a Suzuki coupling with the chlorinated quinoline, under palladium catalysis, to afford the 2-(4-methoxyphenyl) substituted quinoline (reference).
Formation of the Carbonyl Chloride Functional Group
The final step involves converting the quinoline-4-carboxylic acid derivative into the corresponding acyl chloride:
- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.
- Reaction Conditions: Reflux in an inert solvent like dichloromethane, with excess reagent to ensure complete conversion.
- Work-up: Removal of excess reagents under reduced pressure, often with distillation or rotary evaporation.
Research Findings:
A documented method involves refluxing the quinoline-4-carboxylic acid with thionyl chloride for approximately 2 hours, followed by purification to yield the acyl chloride (reference).
Summary of Synthetic Route
| Step | Description | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of quinoline core | Ethyl propiolate, 4-bromoaniline | Reflux in diphenyl ether | High yield, regioselective |
| 2 | Chlorination at 6-position | Phosphorus trichloride | Reflux in diphenyl ether | Selective chlorination |
| 3 | Introduction of 4-methoxyphenyl group | Suzuki coupling with 4-methoxyphenylboronic acid | Palladium catalysis, reflux | Efficient coupling |
| 4 | Conversion to acyl chloride | Thionyl chloride | Reflux | Quantitative conversion |
Data Table: Summary of Preparation Methods
Research Findings and Innovations
Recent advances emphasize microwave-assisted synthesis and solvent-free conditions to improve yield and reduce reaction times. For example, microwave irradiation can accelerate cyclization and chlorination steps, offering a more sustainable and scalable process.
Research Example: A study demonstrated that microwave-assisted chlorination of quinoline derivatives significantly enhanced yield and purity, reducing reaction time from hours to minutes, with minimal by-products (reference).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, altering its electronic properties.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives, while hydrolysis of the carbonyl chloride group produces the corresponding carboxylic acid .
Scientific Research Applications
Overview
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a chloro substituent and a methoxyphenyl group, enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Quinoline derivatives are known for their broad-spectrum antimicrobial effects. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial and fungal strains.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by interacting with key enzymes involved in cell cycle regulation. For instance, it has been shown to upregulate pro-apoptotic markers such as p53 and caspase-9 in cancer cell lines like MCF-7 and HeLa.
- Anti-inflammatory Effects : Quinoline derivatives have been studied for their anti-inflammatory properties, which may be relevant for treating conditions such as arthritis and other inflammatory diseases.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its reactivity allows for various chemical transformations, including:
- Substitution Reactions : The chloro group can be replaced with different nucleophiles, facilitating the synthesis of diverse compounds.
- Hydrolysis : The carbonyl chloride group can be hydrolyzed to yield the corresponding carboxylic acid, which may have distinct biological activities.
Material Science
The compound is utilized in the development of materials with specific electronic and optical properties. Its unique structure can influence the physical properties of materials, making it suitable for applications in organic electronics and photonics.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Although specific data on the efficacy of this compound against particular pathogens is limited, its structural similarities to other active compounds suggest potential effectiveness against various microbial strains.
Anticancer Activity
Recent studies highlight the anticancer potential of this compound:
- In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, related compounds have shown IC50 values indicating potent cytotoxicity against cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | K-562 | 3.5 |
| Compound C | HeLa | 4.2 |
Case Studies
- Antitubercular Activity : A study on arylated quinoline derivatives found certain modifications led to enhanced activity against Mycobacterium tuberculosis. While direct studies on this compound are needed, its structural similarities suggest potential effectiveness.
- Antileishmanial Activity : Quinoline derivatives have been evaluated for their activity against Leishmania donovani. Related compounds have shown promising results in inhibiting parasite growth.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Table 1: Key Structural Differences Among Quinoline Derivatives
Key Observations :
- Chloro vs. Carbonyl Chloride: Derivatives lacking the C4 carbonyl chloride (e.g., 4-Chloro-2-phenylquinoline) exhibit reduced electrophilicity and distinct applications (e.g., intermediates rather than acylating agents) .
Key Observations :
Physical and Spectroscopic Properties
Table 3: Melting Points and Spectral Data
Key Observations :
Reactivity :
- The carbonyl chloride group undergoes nucleophilic substitution with amines (e.g., piperazine) to form amides, as seen in derivatives like C6 (Methyl 4-(4-(2-(4-MeO-Ph)quinoline-4-carbonyl)piperazin-1-yl)benzoate) .
- Compared to trifluoromethyl or bromo-substituted analogs (e.g., D7, C7), the target compound’s electron-rich methoxy group may slow electrophilic reactions but enhance hydrogen-bonding interactions .
Biological Activity
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound has a molecular formula of C17H14ClN2O2 and a molecular weight of approximately 332.19 g/mol. Its structure features a quinoline core with a chloro substituent and a methoxyphenyl group, which may enhance its reactivity and biological activity compared to other quinoline derivatives.
Target Interactions : Quinoline derivatives often interact with various biological targets. For instance, they can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication. The presence of the chloro and methoxy groups in this compound may influence its binding affinity and specificity towards these targets .
Biochemical Pathways : The compound's action may involve multiple biochemical pathways, including apoptosis induction in cancer cells and inhibition of specific kinases associated with tumor growth .
Antimicrobial Activity
Quinoline derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Preliminary studies indicate that this compound may exhibit similar activities, although specific data on its efficacy against particular pathogens is still limited.
Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by upregulating pro-apoptotic markers such as p53 and caspase-9. For example, a related compound with structural similarities exhibited an IC50 value of 0.22 µM against EGFR kinase, suggesting that modifications to the quinoline structure can significantly enhance anticancer activity .
Case Studies
- Antitubercular Activity : A study on arylated quinoline derivatives found that certain modifications led to enhanced activity against Mycobacterium tuberculosis (Mtb). Although specific data for our compound are not yet available, the structural similarities suggest potential effectiveness against Mtb .
- Antileishmanial Activity : Quinoline derivatives have been evaluated for their activity against Leishmania donovani. While direct studies on this compound are needed, related compounds have shown promising results in inhibiting parasite growth .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride in academic laboratories?
Methodological Answer: The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Condensation of substituted anilines with ketones or aldehydes under acid catalysis to form the quinoline backbone.
Functionalization : Chlorination at the 6-position via electrophilic substitution (e.g., using POCl₃ or SOCl₂) .
Acylation : Introduction of the carbonyl chloride group at the 4-position using phosgene or oxalyl chloride under anhydrous conditions .
Methoxyphenyl Substituent : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 4-methoxyphenyl group at the 2-position .
Key Considerations : Solvent choice (DMF or toluene), temperature control (<0°C for acylation), and purification via column chromatography (silica gel, hexane/EtOAc).
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:
Crystal Growth : Slow evaporation of a saturated solution in DCM/hexane.
Data Collection : Using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Structure Solution : SHELXS-97 for phase determination via direct methods .
Refinement : SHELXL-97 for least-squares optimization against F² data .
Q. What spectroscopic methods are most effective for characterizing the compound's purity and functional groups?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8 ppm), quinoline protons (δ 7.5–8.5 ppm), and carbonyl chloride (C=O, δ ~170 ppm in ¹³C) .
- IR Spectroscopy : Confirm C=O (1770–1820 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 372.0392 for C₁₈H₁₂Cl₂NO₂).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvatomorphism in crystals vs. solution-state NMR). Strategies:
Cross-Validation : Compare NMR-derived dihedral angles with crystallographic torsion angles .
DFT Calculations : Optimize the gas-phase structure (B3LYP/6-311+G(d,p)) and overlay with X-ray coordinates to identify conformational flexibility .
Variable-Temperature NMR : Detect rotamers or tautomers causing signal splitting .
Q. What strategies optimize the reaction yield during the acylation step in synthesizing this compound?
Methodological Answer:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Control : Anhydrous dichloromethane minimizes hydrolysis of the carbonyl chloride.
- Temperature : Maintain −10°C during oxalyl chloride addition to suppress side reactions.
- Workup : Quench excess reagent with ice-cold NaHCO₃, followed by extraction (EtOAc) and drying (MgSO₄) .
Q. What are the challenges in computational modeling of this compound's reactivity, and how are they addressed?
Methodological Answer:
- Electron-Deficient Quinoline Core : Delocalization complicates charge distribution modeling. Use ab initio methods (MP2) for accurate π-cloud representation .
- Solvent Effects : Include implicit solvation models (e.g., PCM for DMSO) in DFT studies to predict nucleophilic attack sites .
- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
